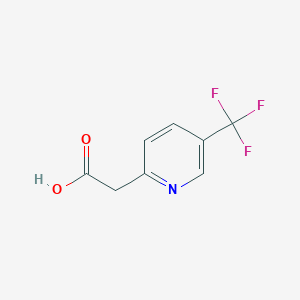![molecular formula C16H20N2O4 B1345839 4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid CAS No. 1142211-10-6](/img/structure/B1345839.png)
4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid" is a complex molecule that may have potential applications in various fields of chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into related compounds that can help us understand the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of esters or Schiff bases from starting materials that include tert-butyl carboxylates and aminobenzoic acids. For example, the synthesis of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids involves the condensation of aminobenzoic acid with pyridine-2-carboxaldehyde . Similarly, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate involves alkylation and coupling steps . These methods could potentially be adapted for the synthesis of "4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid".
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For instance, the structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid was solved using three-dimensional X-ray data . The molecular structure is crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their interactions with metal centers and their ability to form coordination compounds. The organic carboxylates in triorganostannyl esters, for example, can coordinate to metal centers, affecting both the photophysical properties of the metal and the ligands' conformation . This suggests that "4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid" may also have interesting coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using a variety of spectroscopic methods and quantum chemical calculations. Vibrational spectra, UV-Vis absorption, NMR analyses, and computational methods such as DFT are used to characterize these properties . For example, the study of 3,5-di-tert-butyl-4-hydroxy benzoic acid using DFT calculations provided insights into its vibrational spectra, electronic structure, and molecular properties . These techniques could be applied to "4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid" to gain a comprehensive understanding of its properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Triorganostannyl Esters Synthesis : The synthesis of triorganostannyl esters of 3- and 4-[1-pyridin-2-yl-methylidene]- and 3,5-bis-[1-pyridin-2-yl-methylidene]-benzoic acids has been reported. These compounds are considered as iminopyridines and have been investigated for their physicochemical properties, highlighting the effect of coordination to metal centers on the photophysical properties of the metal and the ligands' conformation and intermolecular interactions (Tzimopoulos et al., 2010).
Crystallography and Magnetism : A study on 3-(N-tert-Butyl-N-aminoxyl)benzoic acid discusses its crystallization, forming chains of nitroxide to aryl CH contacts and exhibiting antiferromagnetic downturn at lower temperatures. This study suggests potential for applications in magnetic materials (Baskett & Lahti, 2005).
Medicinal Chemistry Applications
- Bioactive Compound Synthesis : Novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized. These analogs, derived from 4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid, show significant antitumor activity, indicating potential in cancer research (Maftei et al., 2013).
Organic Synthesis Applications
Divergent Synthesis : Research has been conducted on the divergent and solvent-dependent reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines. This study offers insights into reaction mechanisms and product distribution, applicable in the synthesis of various organic compounds (Rossi et al., 2007).
Supramolecular Arrangement : The synthesis and crystal structure analysis of substituted oxopyrrolidine analogues have been examined. These studies provide insights into the influence of weak intermolecular interactions on supramolecular assembly, which is crucial for the development of novel materials and pharmaceuticals (Samipillai et al., 2016).
Eigenschaften
IUPAC Name |
4-[(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)18-9-11(8-13(18)19)14(20)17-12-6-4-10(5-7-12)15(21)22/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVQVSILCQNSOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

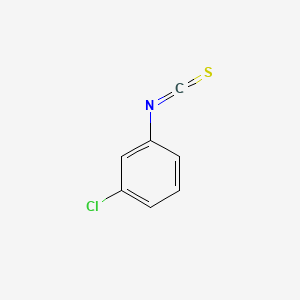


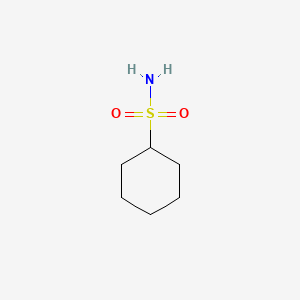

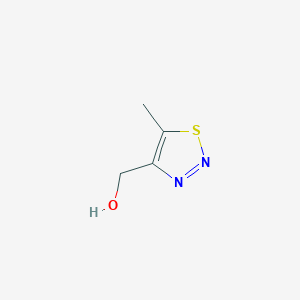
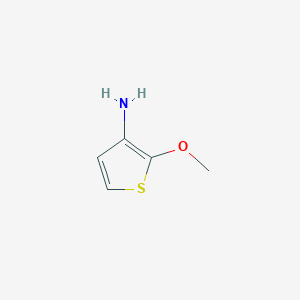


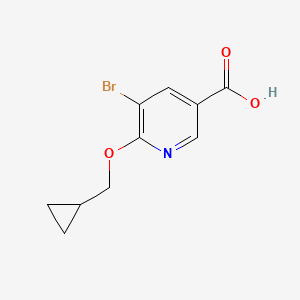
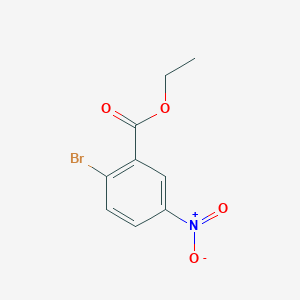
![Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1345796.png)

